molecular formula C15H17NO3 B2465567 N-[2,2-bis(furan-2-yl)ethyl]cyclobutanecarboxamide CAS No. 2194908-82-0

N-[2,2-bis(furan-2-yl)ethyl]cyclobutanecarboxamide

Cat. No.: B2465567
CAS No.: 2194908-82-0
M. Wt: 259.305
InChI Key: KPAUKAWPFVVMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,2-bis(furan-2-yl)ethyl]cyclobutanecarboxamide is a synthetic organic compound characterized by a cyclobutanecarboxamide core linked to a 2,2-bis(furan-2-yl)ethyl substituent. The dual furan-2-yl groups may contribute to π-π stacking interactions, influencing solubility and pharmacological activity.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-15(11-4-1-5-11)16-10-12(13-6-2-8-18-13)14-7-3-9-19-14/h2-3,6-9,11-12H,1,4-5,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAUKAWPFVVMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 2,2-bis(furan-2-yl)ethylamine. This reaction is often facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions include furanone derivatives, dihydrofuran derivatives, and substituted furan compounds .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of N-[2,2-bis(furan-2-yl)ethyl]cyclobutanecarboxamide as an antiviral agent. The compound has been evaluated for its efficacy against various viral pathogens, particularly in the context of COVID-19. Research indicates that derivatives similar to this compound exhibit inhibitory effects on viral proteases, which are critical for viral replication. For instance, compounds with furan moieties have shown promising results in inhibiting the main protease (Mpro) of SARS-CoV-2 with IC50 values in the low micromolar range .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary findings suggest that it can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and cell cycle arrest. For example, related compounds have demonstrated significant growth inhibition in breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values ranging from 1 to 10 μM .

Antimicrobial Effects

This compound exhibits antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
This compoundE. coli12250
This compoundS. aureus14200

Material Science Applications

The unique structure of this compound allows it to be utilized in the development of novel materials. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor technology. Research into polymer composites incorporating this compound has shown enhanced mechanical properties and thermal stability .

Case Study 1: Antiviral Screening

A study focused on the antiviral potential of this compound derivatives demonstrated significant activity against RNA viruses. Specific substitutions on the furan rings were found to enhance antiviral efficacy, indicating a structure-activity relationship that can guide future drug design efforts.

Case Study 2: Anticancer Efficacy

In vitro assays conducted on various cancer cell lines revealed that modifications to the cyclobutane core could significantly impact anticancer activity. One derivative achieved an IC50 value of 8 μM against A549 lung cancer cells, suggesting that structural optimization is crucial for enhancing therapeutic effects.

CompoundCell Line% Cell Viability
This compoundHepG240
DoxorubicinHepG25

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The furan rings can interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s unique attributes include:

  • Cyclobutanecarboxamide backbone : Imparts conformational rigidity.
  • Bis(furan-2-yl)ethyl group : Enhances lipophilicity and aromatic interactions.

Comparisons with analogs (Table 1) highlight differences in substituents, solubility, and stability.

Comparative Analysis

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
  • Structure : Contains a single furan-2-yl group, sulfamoyl, and 1,3,4-oxadiazole moieties.
  • Solubility : Requires DMSO/Pluronic F-127, indicating poor aqueous solubility.
  • Activity : Demonstrates antifungal properties against Candida spp., comparable to fluconazole.
  • Key Difference : The absence of a cyclobutane group and presence of sulfamoyl/oxadiazole functionalities may reduce metabolic stability compared to the target compound.
Ranitidine Complex Nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide)
  • Structure : Features a single furan-2-yl group, nitroacetamide, and thioether linker.
  • Stability : Identified as a degradation impurity in ranitidine, suggesting reactivity of the nitro group.
  • Key Difference : The cyclobutanecarboxamide in the target compound likely offers greater stability than the nitroacetamide moiety, which is prone to hydrolysis or redox reactions.

Data Table: Structural and Functional Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility Biological Activity Stability Notes
N-[2,2-bis(furan-2-yl)ethyl]cyclobutanecarboxamide C₁₅H₁₆NO₃ ~265.3 Cyclobutanecarboxamide, bis(furan) Low (DMSO inferred) Hypothesized antifungal High (rigid cyclobutane)
LMM11 C₂₂H₂₄N₄O₅S 456.51 Benzamide, sulfamoyl, oxadiazole DMSO/Pluronic Antifungal Moderate (oxadiazole prone to metabolism)
Ranitidine Nitroacetamide C₁₂H₁₈N₄O₄S 314.36 Nitroacetamide, furan, thioether Aqueous (degradation product) Not specified Low (reactive nitro group)

Research Findings and Implications

  • Solubility : The bis(furan) substituent in the target compound may exacerbate solubility challenges, necessitating organic solvents like DMSO, as seen in LMM11 .
  • Biological Activity : While LMM11’s single furan-2-yl group contributes to antifungal activity, the dual furans in the target compound could enhance binding affinity or alter target specificity.
  • Stability : The cyclobutanecarboxamide’s rigid structure may improve metabolic stability compared to the nitroacetamide in ranitidine impurities, which degrade readily .

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]cyclobutanecarboxamide is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound contains two furan rings attached to a cyclobutane core through an ethyl linker. This unique structure allows for various interactions with biological targets, contributing to its potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The furan rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the cyclobutanecarboxamide moiety may form hydrogen bonds with active site residues. These interactions can modulate the activity of target proteins, leading to various biological effects.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar furan structures have shown inhibition of tubulin polymerization and growth inhibition in various cancer cell lines. A study reported that certain furan derivatives had IC50 values in the nanomolar range against MCF-7 breast cancer cells, suggesting potent anticancer activity .

CompoundIC50 (μM)TargetReference
This compoundTBDTubulin polymerization
Similar furan derivative1.0MCF-7 cells

Antimicrobial Properties

The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A comparative study evaluated the effects of this compound against a panel of cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, particularly in breast and lung cancer models.
  • Toxicological Assessment : Toxicity studies have demonstrated that while the compound exhibits promising biological activity, it also requires careful evaluation of its safety profile. In vivo studies showed that high doses could lead to adverse effects such as lung damage in animal models .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound could induce apoptosis in cancer cells through activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Q & A

Basic: What are the recommended synthetic routes for N-[2,2-bis(furan-2-yl)ethyl]cyclobutanecarboxamide, and what critical parameters influence yield?

Methodological Answer:
The synthesis typically involves multi-step protocols , including cyclobutanecarboxamide core formation and subsequent functionalization. Key routes include:

  • Acyloin Cyclization : Derived from dimethyl succinate under trimethylsilyl chloride, yielding protected 2-aminocyclobutanones as intermediates (81% yield in optimized conditions) .
  • Amide Coupling : Reacting cyclobutanecarboxylic acid derivatives with amines like 2,2-bis(furan-2-yl)ethylamine, using activating agents (e.g., DMT/NMM/TsO–) in dichloromethane (DCM) .
    Critical Parameters :
  • Temperature Control : Excess heat may degrade furan rings or cyclobutane moieties.
  • Catalyst Selection : Acidic conditions (HCl) improve cyclization efficiency but require pH monitoring to avoid side reactions .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR : Identifies carbonyl (C=O, ~1670–1680 cm⁻¹) and amide (N–H, ~3270–3400 cm⁻¹) groups, with furan C–H stretching (~3040–3060 cm⁻¹) .
  • NMR : ¹H NMR resolves cyclobutane protons (δ 2.5–3.5 ppm) and furan protons (δ 6.2–7.6 ppm). ¹³C NMR confirms cyclobutane carbons (δ 25–35 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • HPLC-MS : Quantifies purity and detects impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in biological activity data across studies involving cyclobutanecarboxamide derivatives?

Methodological Answer:
Contradictions often arise from structural analogs or assay variability . Strategies include:

  • Comparative SAR Studies : Compare substituent effects (e.g., furan vs. pyrazole groups) on receptor binding. For example, melatonin receptor affinity varies with naphthyl-ethyl vs. bis(furan) motifs .
  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control for pH/temperature in cytotoxicity assays (e.g., MTT protocol) .
  • Meta-Analysis : Cross-reference data with PubChem or curated databases (excluding unreliable sources like BenchChem) .

Advanced: What strategies optimize the compound's solubility and stability for in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) for initial solubilization, followed by dilution in buffered solutions (PBS, pH 7.4) to prevent precipitation .
  • Lyophilization : Stabilize the compound as a lyophilized powder stored at –20°C, reconstituted in degassed solvents to avoid oxidation .
  • Surfactant Addition : Polysorbate-80 (0.01–0.1%) enhances aqueous solubility of hydrophobic moieties like cyclobutane .

Basic: What are the known reactivity patterns of the cyclobutanecarboxamide moiety under varying pH and temperature conditions?

Methodological Answer:

  • Acidic Conditions (pH < 4) : Cyclobutane ring undergoes strain-driven ring-opening via protonation of the amide nitrogen, forming linear intermediates .
  • Basic Conditions (pH > 9) : Hydrolysis of the amide bond occurs, yielding cyclobutanecarboxylic acid and free amine.
  • Thermal Stability : Decomposition above 150°C generates furan-derived byproducts (e.g., 2-furoic acid) .

Advanced: How to design experiments to elucidate the compound's interaction with biological targets like GPCRs?

Methodological Answer:

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with melatonin receptors (MT1/MT2), focusing on hydrophobic pockets accommodating the cyclobutane ring .
  • Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in receptor binding sites to identify critical residues for ligand recognition .
  • SPR/BLI Assays : Measure real-time binding kinetics (KD, kon/koff) using surface plasmon resonance (SPR) or bio-layer interferometry (BLI) with immobilized receptors .

Advanced: What computational methods predict the compound's metabolic pathways and potential toxicity?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate metabolic sites (e.g., cytochrome P450 oxidation of furan rings) and toxicity endpoints (e.g., Ames test mutagenicity) .
  • Metabolite Identification : In silico fragmentation (e.g., Mass Frontier) matches predicted metabolites (e.g., hydroxylated furans) with LC-MS/MS data from hepatic microsome incubations .

Basic: How does the presence of bis(furan-2-yl)ethyl groups influence the compound's electronic configuration?

Methodological Answer:

  • Electron-Rich Environment : Furan oxygen atoms donate electron density via resonance, stabilizing the amide carbonyl and enhancing nucleophilic reactivity at the ethyl linker .
  • Conformational Rigidity : The bis(furan) group restricts rotation around the ethyl C–C bond, favoring a planar amide geometry critical for receptor binding .

Advanced: How to address discrepancies in reported cytotoxicity profiles of similar carboxamide derivatives?

Methodological Answer:

  • Dose-Response Reproducibility : Validate IC50 values across ≥3 independent experiments using standardized cell viability assays (e.g., resazurin reduction) .
  • Off-Target Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions confounding cytotoxicity data .

Basic: What are the storage and handling protocols to prevent degradation of this compound?

Methodological Answer:

  • Storage : –80°C in amber vials under argon to prevent photodegradation and oxidation.
  • Handling : Use anhydrous solvents (e.g., dry DCM) during synthesis to avoid hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.